

gamma-Solanine CAS number and molecular weight

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Compound of Interest

Compound Name: *gamma-Solanine*

Cat. No.: *B3343226*

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An In-depth Technical Guide to γ -Solanine

This technical guide provides a comprehensive overview of the steroidal glycoalkaloid γ -solanine, including its chemical properties, biological activities, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

γ -Solanine is a naturally occurring steroidal glycoalkaloid found in plants of the Solanum genus, such as potatoes (*Solanum tuberosum*) and tomatoes (*Solanum lycopersicum*).^[1] It is an intermediate in the biosynthesis of the more abundant α -solanine.^[1] The chemical structure of γ -solanine consists of the aglycone solanidine linked to a single galactose moiety.^[1]

Table 1: Physicochemical Properties of γ -Solanine

Property	Value	Source
CAS Number	511-37-5	[1][2][3][4][5][6]
Molecular Formula	C ₃₃ H ₅₃ NO ₆	[2][3][4]
Molecular Weight	559.78 g/mol	[1][2][3][4]
Appearance	White solid (presumed)	General knowledge
Solubility	Sparingly soluble in water	General knowledge

Biosynthesis and Biological Significance

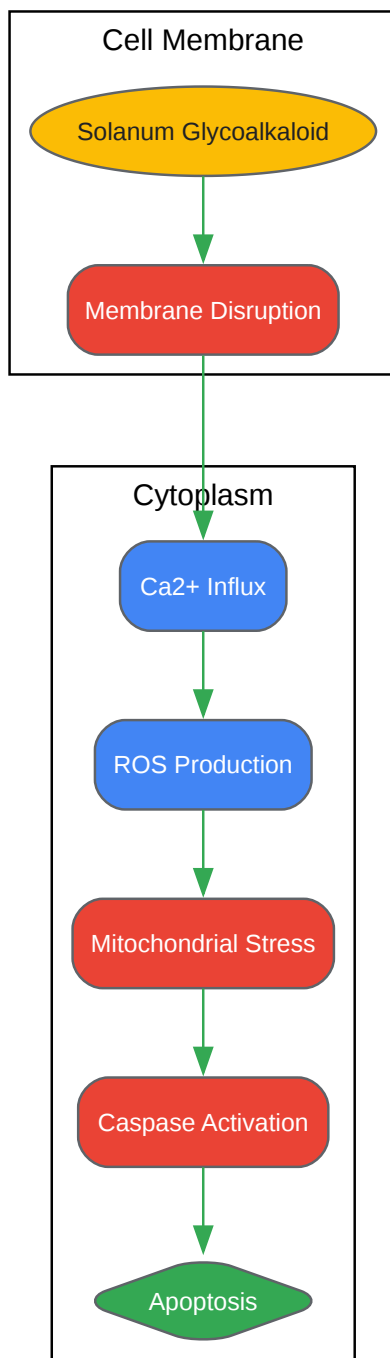
γ-Solanine is a key intermediate in the biosynthesis of α-solanine. The biosynthesis begins with the conversion of cholesterol to the aglycone solanidine through a series of enzymatic reactions.[3][7][8] Subsequently, a galactose unit is attached to solanidine by the enzyme UDP-galactose:solanidine galactosyltransferase to form γ-solanine.[1][6] Further glycosylation steps lead to the formation of α-solanine.[1]

Like other solanum glycoalkaloids, γ-solanine is believed to play a role in plant defense against herbivores and pathogens.[1] The biological activity of these compounds is primarily attributed to two mechanisms: the disruption of cell membranes through interaction with membrane sterols and the inhibition of acetylcholinesterase.[2][3][9]

Putative Signaling Pathway for Solanum Glycoalkaloid-Induced Apoptosis

While specific signaling pathways for γ-solanine are not extensively detailed in the literature, the mechanisms of the closely related α-solanine have been studied. It is hypothesized that γ-solanine may induce apoptosis through similar pathways. The proposed mechanism involves interaction with the cell membrane, leading to increased intracellular calcium, generation of reactive oxygen species (ROS), and subsequent activation of apoptotic cascades.

Putative Signaling Pathway of Solanum Glycoalkaloid-Induced Apoptosis

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Caption: Putative signaling pathway of solanum glycoalkaloid-induced apoptosis.

Experimental Protocols

The following are generalized protocols for the extraction, analysis, and biological evaluation of solanum glycoalkaloids like γ -solanine. These methods are based on established procedures for related compounds and may require optimization for specific applications.

This protocol describes a general method for the extraction of glycoalkaloids from potato tubers.

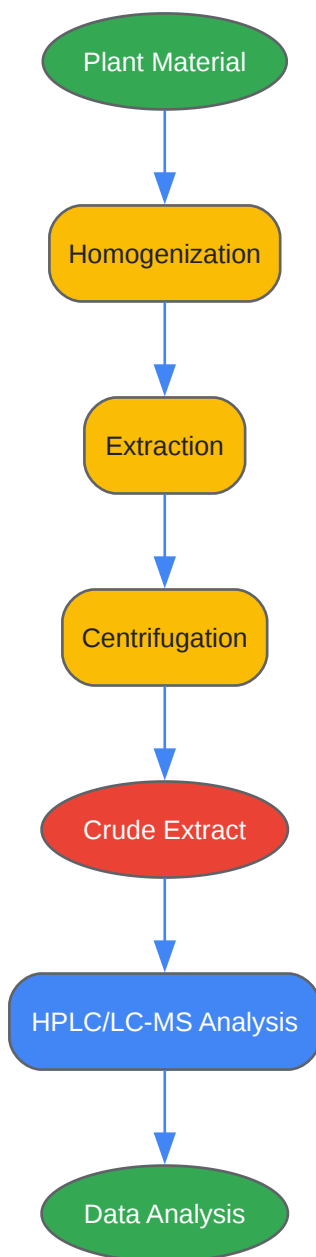
- **Sample Preparation:** Homogenize fresh or freeze-dried plant material (e.g., potato peels or sprouts) into a fine powder.
- **Extraction:**
 - Suspend the powdered material in an extraction solvent, typically 5% acetic acid in water or methanol.[\[10\]](#)
 - Stir the suspension for several hours at room temperature.
 - Centrifuge the mixture to pellet the solid material.
 - Collect the supernatant containing the glycoalkaloids.
- **Purification (Optional):**
 - The crude extract can be further purified using solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

This method allows for the quantification of γ -solanine in plant extracts.

- **Instrumentation:** A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.
- **Column:** A C18 reversed-phase column is commonly used.[\[1\]](#)
- **Mobile Phase:** A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is often employed.[\[1\]](#)[\[11\]](#)

- Detection: UV detection can be performed at around 200-210 nm. For higher specificity and sensitivity, LC-MS/MS is recommended.[12]
- Quantification: A calibration curve is generated using a purified standard of γ -solanine.

Experimental Workflow for Extraction and Analysis of γ -Solanine



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Caption: Workflow for γ -solanine extraction and analysis.

This protocol is used to assess the cytotoxic effects of γ -solanine on cancer cell lines.

- Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.^[13]
- Treatment: Treat the cells with various concentrations of γ -solanine for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

This flow cytometry-based assay is used to detect and quantify apoptosis.

- Cell Treatment: Treat cells with γ -solanine at the desired concentration and time point.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells by flow cytometry.

- Annexin V-positive/PI-negative cells are in early apoptosis.
- Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Summary of Biological Activity Data

While extensive quantitative data for γ -solanine is limited, the activities of the closely related α -solanine provide a valuable reference point for its potential biological effects.

Table 2: Reported Biological Activities of Solanum Glycoalkaloids (Primarily α -Solanine)

Activity	Cell Line/Model	Observed Effect	Source
Anticancer	HepG2 (human liver cancer)	Induction of apoptosis, cell cycle arrest.[5][13][14]	[5][13][14]
Anticancer	Various cancer cell lines	Inhibition of proliferation.[5][15]	[5][15]
Anti-inflammatory	In vitro models	Reduction of pro-inflammatory mediators.	[8]
Antimicrobial	Various bacteria and fungi	Inhibition of growth.[8]	[8]
Toxicity	Animal models	Neurotoxic and gastrointestinal effects at high doses.[2][16]	[2][16]

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